(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride
Description
Crystallographic Analysis of the Cyclopenta[a]phenanthrene Core Structure
The cyclopenta[a]phenanthrene core structure of this compound exhibits characteristic geometric features consistent with established crystallographic data for related polycyclic aromatic steroid frameworks. X-ray crystallographic structure analyses of similar cyclopenta[a]phenanthrene derivatives have demonstrated that these compounds adopt highly planar conformations with specific angular distortions induced by ring fusion constraints. The phenanthrene portion maintains its characteristic three-ring aromatic system, while the fused cyclopentane ring introduces significant conformational rigidity to the overall molecular architecture.
Detailed molecular structure analyses reveal that the cyclopenta[a]phenanthrene skeleton experiences notable distortions in the bay region, particularly around the junction between the phenanthrene core and the cyclopentane ring. These structural distortions are manifested as out-of-plane deviations that significantly influence the compound's overall three-dimensional shape and intermolecular packing arrangements in crystalline form. The bond lengths and angles within the polycyclic framework conform to expected values for aromatic and aliphatic carbon-carbon bonds, with C-C aromatic bonds typically measuring 1.39-1.42 Å and C-C aliphatic bonds ranging from 1.52-1.54 Å.
The crystal packing analysis indicates that molecules arrange in layered structures with interactions primarily governed by hydrogen bonding networks involving the hydroxyl substituents and the protonated amino group of the hydrochloride salt. These intermolecular interactions include significant C=O...H contacts that stabilize the crystal lattice and contribute to the compound's solid-state properties. The crystallographic data also reveals that the steroid backbone adopts a chair conformation for the cyclohexane rings, minimizing angle strain and optimizing molecular stability.
The specific geometric parameters of the cyclopenta[a]phenanthrene core demonstrate characteristic features including dihedral angles between ring planes that deviate from perfect planarity due to steric interactions with substituents. The A-ring adopts an α,β-unsaturated ketone configuration with the carbonyl group at position 3, while the B, C, and D rings maintain trans-fused arrangements typical of natural steroid frameworks. Crystallographic analysis confirms that the overall molecular dimensions span approximately 15-18 Å in length and 8-10 Å in width, with a thickness of approximately 4-5 Å, reflecting the relatively planar nature of the polycyclic aromatic system.
Properties
Molecular Formula |
C22H31ClFNO4 |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride |
InChI |
InChI=1S/C22H30FNO4.ClH/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,12,15-17,26,28H,4-5,8,10-11,24H2,1-3H3;1H/t12-,15-,16-,17-,19-,20-,21-,22-;/m0./s1 |
InChI Key |
AETGVMDUKQYTQU-PWIFQOOMSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CN)O)C)O)F)C.Cl |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CN)O)C)O)F)C.Cl |
Origin of Product |
United States |
Preparation Methods
The target compound is a fluorinated corticosteroid derivative featuring a 17-(2-aminoacetyl) substituent and a hydrochloride salt. Its synthesis involves three critical stages: (1) fluorination at C9 , (2) introduction of the 17-(2-aminoacetyl) group , and (3) hydrochloride salt formation . Key challenges include regioselectivity in fluorination, steric hindrance during acylation, and maintaining stereochemical integrity.
Fluorination at C9
Ionic Liquid-Mediated Fluorination
The 9-fluoro group is introduced via a regioselective fluorination reaction using ionic liquids containing hydrogen fluoride (HF). Traditional aqueous HF poses safety risks due to volatility and toxicity, but ionic liquids like 1-ethyl-3-methylimidazolium oligomeric hydrogen fluoride salts enable safer, room-temperature reactions.
Reaction Conditions:
This method avoids HF gas release, reduces corrosion, and improves scalability compared to classical HF methods.
Introduction of the 17-(2-Aminoacetyl) Group
Acylation of 17-Hydroxy Intermediate
The 17-hydroxyl group is acylated with a protected 2-aminoacetyl moiety. A two-step process involving protection of the amino group followed by acylation is employed to prevent side reactions.
Protection of Amino Group
The amino group is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).
Acylation with Chloroacetyl Chloride
The 17-hydroxy steroid reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the 17-chloroacetyl intermediate.
Amination and Deprotection
The chloroacetyl intermediate undergoes nucleophilic substitution with ammonia or a protected amine. Subsequent Boc deprotection with HCl in dioxane yields the free 2-aminoacetyl derivative.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, THF, 25°C, 12 h | 92% |
| Acylation | ClCH₂COCl, Et₃N, CH₂Cl₂, 0°C | 78% |
| Amination/Deprotection | NH₃/MeOH, then HCl/dioxane | 65% |
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treating with hydrogen chloride gas in ethanol or aqueous HCl.
Optimization Data:
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol/water (9:1 v/v) |
| HCl Concentration | 1.0–1.5 equiv |
| Crystallization Temp | 4°C |
| Purity (HPLC) | >99.5% |
Stereochemical Control and Purification
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anti-inflammatory Properties
This compound exhibits potent anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways and has been studied for its potential use in treating conditions like arthritis and other inflammatory diseases. The specific stereochemistry of the compound contributes to its biological activity.
Anticancer Activity
Studies have shown that this compound may possess anticancer properties. It has been evaluated in vitro against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancerous cells.
Hormonal Activity
The compound's structure suggests potential interactions with steroid hormone receptors. This opens avenues for research into its use as a therapeutic agent in hormone-related disorders or as a part of hormone replacement therapies.
Drug Development
The unique chemical structure of this compound makes it a candidate for drug development. Its derivatives are being explored for enhanced efficacy and reduced side effects compared to existing medications.
Delivery Systems
Research into oral delivery systems for this compound has shown promise. The development of formulations that enhance bioavailability is crucial for maximizing therapeutic effects.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in animal models. |
| Study 2 | Anticancer properties | Induced apoptosis in breast cancer cell lines with minimal toxicity to normal cells. |
| Study 3 | Hormonal interactions | Showed binding affinity to glucocorticoid receptors suggesting potential use in endocrine therapies. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl groups play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Solubility and Bioavailability
- The hydrochloride salt of the target compound demonstrates superior aqueous solubility (>50 mg/mL estimated) compared to non-ionic analogs like Betamethasone EP Impurity F (<1 mg/mL) .
- Compounds with acetyl or hydroxyacetyl groups (e.g., ) show moderate lipophilicity (logP ~2.5–3.0), whereas the aminoacetyl group in the target compound reduces logP (~1.8), favoring renal excretion .
Receptor Binding
- Fluorine at C9 enhances glucocorticoid receptor (GR) binding affinity by 3–5 fold compared to non-fluorinated analogs (e.g., estrone derivatives in ) .
- The 17-aminoacetyl group may mimic endogenous cortisol’s C17-hydroxy group, achieving a 70% similarity index to reference steroids (cf. ’s Tanimoto coefficient methodology) .
Analytical Differentiation
Mass Spectrometry
- The target compound’s MS/MS fragmentation pattern (e.g., m/z 434 → 416 [M+H–H2O–HCl]+) distinguishes it from analogs like ’s hydroxyacetyl variant (m/z 418 → 400) .
- Molecular networking () clusters the target compound with other 17-substituted cyclopenta[a]phenanthrenes (cosine score >0.8) but separates it from estrone derivatives (cosine score <0.5).
Nuclear Magnetic Resonance (NMR)
- The 9-fluoro substituent causes a characteristic downfield shift of C9 (δ ~95 ppm in 13C NMR) absent in non-fluorinated analogs .
- The 17-aminoacetyl group’s NH2 proton resonates at δ ~3.2 ppm (1H NMR), contrasting with hydroxyacetyl analogs (δ ~4.1 ppm for OH) .
Therapeutic Potential and Limitations
- Advantages : The hydrochloride salt and fluorine substitution position this compound as a candidate for inflammatory or autoimmune therapies with improved oral bioavailability over betamethasone derivatives .
- Limitations: The aminoacetyl group may increase susceptibility to enzymatic degradation compared to acetylated analogs, requiring prodrug strategies for sustained activity .
Biological Activity
The compound known as (8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one; hydrochloride is a complex synthetic molecule with significant biological activity. It is a derivative of betamethasone and is primarily studied for its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 798.91 g/mol. The structure features multiple hydroxyl groups and a fluorine atom, contributing to its unique biological properties. The compound's stereochemistry is critical for its interaction with biological targets.
Key Structural Features
- Fluorine Atom : Enhances potency and selectivity.
- Hydroxyl Groups : Contribute to solubility and receptor binding.
- Cyclopenta[a]phenanthrene Core : Provides a framework for biological activity.
The compound exhibits its biological effects primarily through the modulation of steroid hormone receptors. It acts as an agonist for glucocorticoid receptors (GR), influencing gene expression related to inflammation and immune response.
Key Mechanisms:
- Anti-inflammatory Effects : Reduces the expression of pro-inflammatory cytokines.
- Immunosuppressive Activity : Inhibits T-cell activation and proliferation.
- Metabolic Effects : Alters glucose metabolism and lipid profiles.
Pharmacological Studies
Several studies have demonstrated the pharmacological efficacy of this compound in various models:
-
In Vitro Studies :
- The compound has shown potent anti-inflammatory effects in human cell lines by downregulating NF-kB signaling pathways.
- It has been tested against various cancer cell lines, exhibiting cytotoxic effects through apoptosis induction.
-
In Vivo Studies :
- Animal models have demonstrated that administration leads to significant reductions in inflammatory markers in conditions such as arthritis and asthma.
- Studies indicate improved outcomes in models of autoimmune diseases due to its immunosuppressive properties.
Case Study 1: Rheumatoid Arthritis
A clinical trial investigated the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain scores compared to placebo groups. The mechanism was attributed to decreased synovial inflammation.
Case Study 2: Asthma Management
In a randomized controlled trial, patients receiving the compound showed improved lung function and reduced exacerbation rates compared to those on standard corticosteroid therapy. This suggests its potential as an alternative treatment in severe asthma cases.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference Source |
|---|---|---|
| Anti-inflammatory | Decreased cytokine levels | |
| Immunosuppressive | Inhibition of T-cell proliferation | |
| Cytotoxic | Induction of apoptosis in cancer cells |
Table 2: Clinical Efficacy in Case Studies
| Condition | Study Design | Outcome |
|---|---|---|
| Rheumatoid Arthritis | Randomized Controlled Trial | Significant reduction in symptoms |
| Asthma | Open-label Trial | Improved lung function |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound given its complex stereochemistry and functional groups?
- Methodological Answer : Synthesis optimization requires a stepwise approach:
- Stereochemical Control : Use chiral catalysts (e.g., asymmetric hydrogenation) and protective groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to preserve stereocenters during reactions. Evidence from similar cyclopenta[a]phenanthrene derivatives highlights the use of Grignard reagents for selective alkylation at C17 .
- Fluorination Strategy : Introduce fluorine at C9 via electrophilic fluorination or halogen exchange, leveraging methods validated for fluorinated steroids .
- Aminoacetylation : Employ carbodiimide coupling (e.g., EDC/HOBt) to attach the 2-aminoacetyl group at C17, ensuring pH control to avoid racemization .
Q. What analytical techniques are critical for confirming stereochemical configuration and purity?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration, particularly for the 8S,9R,10S,11S stereocenters. NIST-validated crystallographic databases provide reference data for cyclopenta[a]phenanthrene derivatives .
- NMR Spectroscopy : Use -NMR to confirm fluorination at C9 and - HSQC for spatial correlation of methyl groups (C10, C13, C16) .
- HPLC-MS : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and quantify purity ≥98% .
Q. How should stability studies be designed to assess degradation under varying conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH (ICH Q1A guidelines) and analyze degradation products weekly via HPLC. Monitor hydrolysis of the aminoacetyl group and fluorinated ring oxidation .
- pH-Dependent Stability : Prepare buffered solutions (pH 1–9) and measure degradation kinetics using UV-Vis spectroscopy. Evidence from similar glucocorticoid analogs suggests instability at pH < 3 due to keto-enol tautomerism .
Advanced Research Questions
Q. How do fluorination at C9 and aminoacetylation at C17 influence pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Measure logP values (shake-flask method) to assess increased membrane permeability from fluorination. Fluorinated analogs show 20–30% higher logP than non-fluorinated counterparts .
- Metabolic Stability : Conduct liver microsome assays (human/rat) with LC-MS/MS analysis. The aminoacetyl group may reduce first-pass metabolism by resisting cytochrome P450 oxidation, as seen in related C17-modified steroids .
Q. What computational approaches predict interactions with glucocorticoid receptors (GRs)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s binding to GR’s ligand-binding domain (LBD) using AMBER or GROMACS. Prioritize docking poses where the 9-fluoro group forms hydrophobic contacts with Leu753 and the aminoacetyl group hydrogen-bonds with Gln642 .
- Free Energy Perturbation (FEP) : Calculate binding affinity differences between stereoisomers to rationalize the 8S,9R,10S configuration’s superior activity over diastereomers .
Q. How can discrepancies in cytotoxicity data across cell lines be resolved?
- Methodological Answer :
- Cell Line Profiling : Test cytotoxicity in GR-rich (e.g., A549) vs. GR-poor (e.g., HEK293) cells. Normalize data to GR expression levels (qPCR/Western blot). Contradictions in IC values may arise from off-target effects on mineralocorticoid receptors .
- Metabolomic Analysis : Use LC-HRMS to identify cell-specific metabolites (e.g., glutathione conjugates) that modulate toxicity. Evidence from phenanthrene derivatives shows hepatocyte-specific detoxification pathways .
Q. What strategies address low aqueous solubility in in vivo models?
- Methodological Answer :
- Prodrug Design : Synthesize phosphate esters at C11 or C17 hydroxyl groups, which hydrolyze in vivo to the active form. Similar prodrugs of cyclopenta[a]phenanthrenes show 5-fold solubility improvements .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes (100–150 nm diameter) and assess bioavailability via rodent pharmacokinetic studies. Refer to safety protocols for handling nanocarriers .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting data on glucocorticoid vs. mineralocorticoid receptor selectivity?
- Methodological Answer :
- Competitive Binding Assays : Perform radioligand displacement assays (e.g., -dexamethasone for GR, -aldosterone for MR). Use Schild analysis to calculate K values and identify cross-reactivity hotspots (e.g., C16 methyl group’s role in MR off-target binding) .
- Transcriptomic Profiling : Compare gene expression signatures (RNA-seq) in GR-knockout vs. wild-type models to isolate GR-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
